molecular formula C₇H₇D₅O₃ B1152901 4-Hydroxycyclohexylcarboxylic Acid-d5

4-Hydroxycyclohexylcarboxylic Acid-d5

Cat. No.: B1152901
M. Wt: 149.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxycyclohexylcarboxylic Acid-d5 is a deuterated analog of 4-hydroxycyclohexylcarboxylic acid, a compound identified as a by-product of microbial metabolism . This deuterated form serves as a critical synthetic intermediate and building block in advanced pharmaceutical research and development . Its primary research value lies in its use as a starting material for the synthesis of various novel drug candidates, enabling the incorporation of a deuterated cyclohexane scaffold into target molecules . The strategic replacement of hydrogen atoms with deuterium (D, heavy hydrogen) can significantly alter the pharmacokinetic and metabolic properties of a drug candidate, a approach leveraged in the quest to create new therapeutic agents with improved efficacy and safety profiles. Furthermore, the non-deuterated form of this compound has been detected as a potential biomarker in food and biological systems, suggesting that the deuterated version (Acid-d5) could be an invaluable internal standard in mass spectrometry-based metabolomic studies . By using this compound, researchers can achieve more accurate quantification and tracking of the native compound and its metabolites in complex biological samples, thereby advancing research in fields like metabolic disorders and toxicology.

Properties

Molecular Formula

C₇H₇D₅O₃

Molecular Weight

149.2

Synonyms

4-Hydroxycyclohexane-1-carboxylic Acid-d5;  4-Hydroxycyclohexanecarboxylic Acid-d5

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Metabolomics

One of the prominent applications of 4-Hydroxycyclohexylcarboxylic Acid-d5 is in the field of metabolomics, where it serves as an internal standard for mass spectrometry analyses. Its incorporation allows for precise quantification of metabolites in biological samples. A study developed multiple chemical labeling liquid chromatography-mass spectrometry (CIL LC-MS) methods that utilized this compound to profile the carboxylic acid submetabolome effectively, demonstrating its utility in biomarker discovery for diseases like Alzheimer's .

2. Drug Development

The compound has been investigated as a potential reagent in synthesizing various pharmaceutical agents. For instance, it has shown promise as a precursor in the synthesis of pyrazole-pyrimidine derivatives, which are being explored for their antitumor properties . Additionally, derivatives of 4-hydroxycyclohexylcarboxylic acid have been reported to exhibit cytotoxic effects against human tumor cell lines, indicating its potential role in cancer therapy .

3. Food Science

Research has identified the presence of this compound in certain food products, such as poultry and other animal sources. This raises interest in its role as a metabolite that could influence human health through dietary intake .

Case Study 1: Biomarker Discovery

In a comprehensive study on Alzheimer's disease, researchers employed this compound as part of a multichannel labeling technique to analyze human plasma metabolomes. The results revealed significant differences between disease groups and healthy controls, highlighting its effectiveness in identifying potential biomarkers for neurodegenerative diseases .

Case Study 2: Antitumor Activity

A series of derivatives synthesized from this compound demonstrated notable cytotoxicity against various human tumor cell lines. One specific derivative exhibited time-dependent pro-apoptotic activity mediated by caspase activation, showcasing the compound's potential in cancer treatment strategies .

Preparation Methods

Direct Deuteration via Acid-Catalyzed H/D Exchange

The most straightforward method involves proton-deuterium (H/D) exchange under acidic conditions. The parent compound, 4-hydroxycyclohexylcarboxylic acid, is dissolved in deuterated water (D₂O) with a catalytic amount of hydrochloric acid (HCl) or sulfuric acid (D₂SO₄). Labile hydrogens adjacent to electronegative groups—such as the hydroxyl (-OH) and carboxylic acid (-COOH) moieties—undergo exchange with deuterium.

Key steps :

  • Dissolve 4-hydroxycyclohexylcarboxylic acid in D₂O (99.9% deuterium) at 80°C.

  • Add 0.1 M D₂SO₄ to catalyze exchange at α-hydrogens of the carboxylic acid and hydroxyl groups.

  • Reflux for 48 hours to ensure complete deuteration at five positions.

This method achieves approximately 95% deuteration efficiency but requires rigorous purification to remove residual protons.

Reduction of Ketone Precursors with Deuterated Reagents

A two-step synthesis starting from 4-oxocyclohexanecarboxylic acid ensures site-specific deuteration:

  • Synthesis of 4-oxocyclohexanecarboxylic acid : Cyclohexene oxide is oxidized with potassium permanganate (KMnO₄) under acidic conditions to form the ketone-carboxylic acid intermediate.

  • Deuterated reduction : The ketone group is reduced using sodium borodeuteride (NaBD₄) in deuterated methanol (CD₃OD), introducing deuterium at the 4-position of the cyclohexane ring.

4-Oxocyclohexanecarboxylic acid+NaBD44-Hydroxycyclohexylcarboxylic Acid-d5+Byproducts\text{4-Oxocyclohexanecarboxylic acid} + \text{NaBD}_4 \rightarrow \text{this compound} + \text{Byproducts}

This approach yields regioselective deuteration with >98% isotopic purity, critical for avoiding signal overlap in LC-MS.

Stepwise Assembly Using Deuterated Building Blocks

For controlled deuteration, the compound is synthesized from deuterated precursors:

  • Deuterated cyclohexanol-d₅ : Cyclohexene is hydrogenated with deuterium gas (D₂) over a palladium catalyst to produce cyclohexane-d₁₂, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form cyclohexanol-d₅.

  • Carboxylation : The alcohol is converted to the carboxylic acid via Koch-Haaf reaction using carbon monoxide (CO) and deuterated sulfuric acid (D₂SO₄) at high pressure.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates, while D₂O facilitates H/D exchange.

  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation reactions during protection/deprotection steps, improving yield by 30%.

Temperature and Time Dependence

ParameterOptimal RangeEffect on Deuteration Efficiency
Reaction Temperature70–90°CHigher temperatures accelerate exchange but risk decomposition
Reaction Time24–72 hoursProlonged durations ensure complete deuteration

Data derived from stability tests in isotopic labeling workflows show that 60-hour reactions at 80°C maximize deuteration without degradation.

Quenching and Purification

  • Quenching : Adding ice-cold deuterated ethanol arrests the reaction, preventing back-exchange.

  • Purification : Reverse-phase HPLC with a C18 column isolates the deuterated product (retention time: 12.3 min) from non-deuterated impurities.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 149.2 (C₇H₇D₅O₃), with a characteristic fragmentation pattern:

  • Loss of D₂O (m/z 131.1)

  • Decarboxylation (m/z 105.0).

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of protons at δ 1.8–2.1 ppm (cyclohexane ring) and δ 4.9 ppm (hydroxyl group), confirming deuteration. Quantitative ²H NMR calculates 95–98% isotopic enrichment.

Applications in Metabolomics Research

This compound serves as a critical internal standard in CIL LC-MS for carboxyl-containing metabolites. Its use in dansylhydrazine (DnsHz) labeling workflows enables:

  • Enhanced sensitivity : Detection limits improve 10-fold compared to underivatized analytes.

  • Accurate quantification : Deuterated standards correct for ion suppression in urine and plasma matrices .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Hydroxycyclohexylcarboxylic Acid-d5 that researchers must consider during experimental design?

  • Answer : The molecular formula C₇H₁₂O₃ (monoisotopic mass: 144.0786 g/mol) and structural features (e.g., hydroxyl and carboxylic acid groups) influence solubility, stability, and reactivity . Key properties include:

  • Hydrophilicity : Moderately soluble in polar solvents (e.g., ethanol) but less in water, requiring solvent optimization for reactions .
  • Stability : Susceptible to degradation under prolonged storage; recommended storage at 4°C in inert conditions to preserve isotopic integrity .
  • Deuterium Labeling : The five deuterium atoms (D5) enhance mass spectrometry (MS) detection but may alter kinetic isotope effects in synthetic pathways .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation:

  • ¹H/¹³C NMR : Identify non-deuterated protons and verify cyclohexane ring conformation .
  • HRMS : Confirm isotopic purity (D5 labeling) with a mass accuracy threshold of ≤5 ppm .
  • Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess impurities; aim for ≥98% purity for quantitative applications .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound as an internal standard in untargeted metabolomics?

  • Answer :

  • Ionization Efficiency : Test in both positive and negative ionization modes; deuterated compounds like HIP-d5 and TRY-d5 show variable ionization efficiency depending on solvent pH .
  • Quality Control (QC) : Monitor relative standard deviation (RSD%) of peak areas across replicates. For example, deuterated standards in serum/urine metabolomics should achieve RSD% <15% to ensure reproducibility (Table 1).

Table 1 : RSD% Metrics for Deuterated Standards in Metabolomics

StandardMatrixRSD% (Positive Mode)RSD% (Negative Mode)
Hippuric Acid-d5Serum8.2%6.7%
Tryptophan-d5Urine12.1%9.8%
  • Matrix Effects : Use matrix-matched calibration curves to correct for ion suppression/enhancement in biological samples .

Q. How can researchers resolve discrepancies in quantitative data when using isotopic dilution assays with this compound?

  • Answer :

  • Source Analysis : Check for deuterium exchange (e.g., with protic solvents) or incomplete isotopic equilibration during sample preparation .
  • Statistical Validation : Calculate intraclass correlation coefficients (ICC) and between-subject/within-subject coefficients of variation (CV% BS/WS) to distinguish technical vs. biological variability. For example, ICC >0.75 indicates high method reproducibility .
  • Example Metrics from Biomarker Studies :
  • ICC : 0.82 (95% CI: 0.76–0.88)
  • CV% WS : 10.3% (within-subject variability)

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Answer :

  • Temperature : Avoid freeze-thaw cycles; store aliquots at -80°C for long-term use .
  • pH Sensitivity : Degradation accelerates in acidic conditions (pH <3); buffer solutions (pH 6–8) are recommended for aqueous experiments .
  • Light Exposure : Protect from UV light to prevent photodegradation of the hydroxyl group .

Q. How can grouping/read-across approaches address data gaps in toxicological profiling of this compound?

  • Answer : Apply structural analogs (e.g., 4-Hydroxybenzoic acid) with shared functional groups and metabolic pathways:

  • Similarity Criteria : Match carbon chain length, hydroxyl/carboxylic acid groups, and predicted metabolites (e.g., glucuronidation pathways) .
  • Validation : Cross-reference toxicity data (e.g., LD50, mutagenicity) from databases like PubChem or ECHA to infer hazard classification .

Application-Specific Questions

Q. What role does this compound play in gene delivery systems, and how is its efficacy validated?

  • Answer : As a structural component in cationic lipid nanoparticles (LNPs), it enhances nucleic acid encapsulation efficiency. Validate via:

  • Dynamic Light Scattering (DLS) : Measure particle size (target: 80–120 nm) and polydispersity index (PDI <0.2) .
  • In Vitro Transfection : Use luciferase reporter assays in HEK293 cells; normalize results to non-deuterated analogs to assess isotopic effects .

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